1-Acetylindole

Description

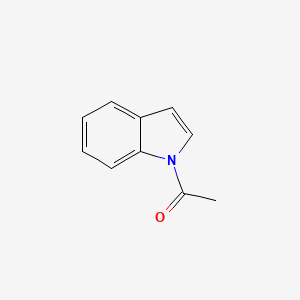

Structure

3D Structure

Properties

IUPAC Name |

1-indol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCUQJHYUPXDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060362 | |

| Record name | 1H-Indole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-15-8 | |

| Record name | 1-(1H-Indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(1H-indol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1H-indol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Acetylindole: A Technical Guide for Researchers

CAS Number: 576-15-8

This technical guide provides an in-depth overview of 1-acetylindole, a key heterocyclic compound utilized in various research and development applications, particularly in the fields of medicinal chemistry and drug discovery. This document outlines its fundamental physical properties, a detailed experimental protocol for its synthesis, and its role in biological systems.

Core Physical and Chemical Properties

This compound is a colorless to yellow clear liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 576-15-8 | [2][3] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Boiling Point | 123-125 °C at 8 mmHg | |

| Density | 1.387 g/mL at 25 °C | |

| Refractive Index | n20/D 1.607 | |

| Solubility | Soluble in alcohol. Water solubility is 2275 mg/L at 25 °C (estimated). | [1] |

| Appearance | Colorless to yellow clear liquid | [1] |

Synthesis of this compound: Experimental Protocol

The following protocol details a common and effective method for the N-acetylation of indole (B1671886) to synthesize this compound. This procedure is adapted from established methods for the N-acetylation of indoles.[4][5]

Materials:

-

Indole

-

Acetic anhydride (B1165640)

-

Anhydrous sodium acetate (B1210297)

-

Anhydrous organic solvent (e.g., Toluene, Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve indole in a suitable anhydrous organic solvent.

-

Addition of Reagents: Add anhydrous sodium acetate to the solution, followed by the slow, dropwise addition of acetic anhydride under stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period, typically monitored by thin-layer chromatography (TLC) to track the consumption of the indole starting material.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid and anhydride, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Biological Significance and Therapeutic Potential

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of indole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. Indole alkaloids, for which 3-acetylindole (B1664109) is a key starting material, have demonstrated numerous therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7]

Derivatives of indole are known to interact with various biological targets. For instance, they can act as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth and development.[8] The indole nucleus is a prominent feature in many drugs and has been identified as a critical component for agents used in the treatment of chemotherapy-induced nausea, headaches, and as antihypertensive and antineoplastic agents.[9] The functionalization of the indole core, such as the introduction of an acetyl group at the N-1 position, is a common strategy in the synthesis of more complex and biologically active molecules.[4]

Visualizing the Synthesis Workflow

To provide a clear overview of the synthesis process, the following diagram illustrates the key steps and transformations involved in the N-acetylation of indole to produce this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. 1-acetyl indole, 576-15-8 [thegoodscentscompany.com]

- 2. scbt.com [scbt.com]

- 3. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Synthesis of 1-Acetylindole from Indole Precursors: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) is a privileged heterocyclic scaffold fundamental to a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring is a cornerstone of synthetic organic chemistry. 1-acetylindole, specifically, serves as a crucial synthetic intermediate and a common N-protected form of indole. The acetyl group modifies the electronic properties of the indole ring, deactivating the nitrogen and directing subsequent electrophilic substitutions to different positions than in the unprotected parent indole.

The synthesis of this compound, while seemingly straightforward, presents a significant regioselectivity challenge: the competitive C-acetylation at the electron-rich C3 position. The choice of reaction conditions—specifically the use of base or acid catalysis—is paramount in directing the acetylation to the desired nitrogen atom. This guide provides an in-depth overview of the primary synthetic strategies for preparing this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the optimal method for their specific needs.

Principles of Regioselective Indole Acetylation

The outcome of an indole acetylation reaction is dictated by the reaction mechanism. Two principal pathways govern the regioselectivity:

-

N-Acetylation (Basic or Neutral Conditions): In the presence of a base, the indole N-H proton (pKa ≈ 17) can be abstracted to form the indolyl anion. This anion is a potent nucleophile, and while charge is delocalized, the highest charge density resides on the nitrogen atom.[1] Consequently, reaction with an acetylating agent like acetic anhydride (B1165640) occurs preferentially at the nitrogen, yielding this compound. This is often the kinetically favored pathway. Methods employing bases like potassium hydroxide (B78521), sodium hydride, or organic amines, as well as some catalyst-free methods, operate via this principle.[1][2]

-

C3-Acetylation (Lewis Acid or Brønsted Acid Conditions): Under Friedel-Crafts or similar acidic conditions, the acetylating agent (e.g., acetyl chloride or acetic anhydride) is activated by a Lewis acid (e.g., AlCl₃, SnCl₄, Y(OTf)₃).[3][4] This generates a highly reactive acylium ion or a related electrophilic species. This strong electrophile then attacks the most nucleophilic position on the indole ring, which is the C3 position, via an electrophilic aromatic substitution mechanism. This pathway leads to the formation of 3-acetylindole (B1664109), a common isomeric byproduct under undesired conditions.[3][5][6]

Key Synthetic Methodologies for this compound

Several reliable methods have been developed for the selective N-acetylation of indole. The following sections detail the most effective and commonly employed strategies.

Method 1: Base-Mediated Acetylation with KOH in DMSO

This is a classic and highly efficient method for achieving selective N-acetylation. The use of powdered potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) effectively generates the indolyl anion, which rapidly reacts with acetic anhydride.[1] The strong solvation of the potassium cation by DMSO enhances the reactivity of the anion.[1]

Experimental Protocol:

-

To a round-bottom flask, add powdered potassium hydroxide (1.2 equivalents) and dimethyl sulfoxide (DMSO, approx. 5-10 mL per gram of indole).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add indole (1.0 equivalent) to the mixture and continue stirring at room temperature for 30 minutes to ensure complete formation of the indolyl potassium anion.

-

Cool the reaction mixture in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise to the cooled suspension. A mild exotherm may be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate (B1210297).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[1]

Method 2: Catalyst-Free Acetylation

A modern, environmentally friendly approach involves the direct reaction of indole with acetic anhydride, either neat or in a non-basic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).[7] This method avoids the use of strong bases and simplifies the workup procedure.

Experimental Protocol:

-

In a clean, dry round-bottom flask, dissolve indole (1.0 equivalent) in a suitable solvent such as dichloromethane (optional, approx. 10 volumes).

-

Add acetic anhydride (1.2 - 1.5 equivalents) to the solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-6 hours. The reaction can also be performed solvent-free by gently warming a mixture of indole and acetic anhydride.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with the reaction solvent (if used) or ethyl acetate.

-

Wash the organic solution carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic acid and unreacted acetic anhydride.

-

Wash further with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by vacuum distillation or chromatography provides pure this compound.[7]

Method 3: Direct Acylation with Acetic Acid Catalyzed by Boric Acid

This method provides a more economical and "green" alternative by using acetic acid directly as the acetylating agent, avoiding the need for more reactive derivatives like anhydrides or chlorides.[8] The reaction is catalyzed by boric acid and typically requires azeotropic removal of water.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add indole (1.0 equivalent), acetic acid (1.1 equivalents), boric acid (0.3 equivalents), and mesitylene (B46885) as the solvent.

-

Heat the mixture to reflux and continue for approximately 48 hours, collecting the water generated in the Dean-Stark trap.[8]

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting residue by column chromatography on silica gel to isolate this compound.[8]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for various this compound synthesis methods, allowing for easy comparison.

| Method | Acetylating Agent | Catalyst / Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Base-Mediated (Gribble) | Acetic Anhydride | KOH | DMSO | RT | 1-2 | 65 | [1] |

| Catalyst-Free | Acetic Anhydride | None | CH₂Cl₂ / Neat | RT | 2-6 | High | [7] |

| Boric Acid Catalyzed | Acetic Acid | Boric Acid | Mesitylene | Reflux | 48 | 82 | [8] |

| Phase-Transfer Catalysis | Acetyl Chloride | NaOH / Bu₄NHSO₄ | CH₂Cl₂ | RT | - | High | [8] |

| Sodium Acetate | Acetic Anhydride | NaOAc | Neat | 140 | - | 60 | [9] |

| DMAP / Triethylamine | Acetic Anhydride | DMAP / Et₃N | - | - | - | Good | [10] |

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the chemical processes and logical relationships involved in the synthesis of this compound.

Caption: General reaction scheme for the N-acetylation of indole.

Caption: Experimental workflow for the KOH/DMSO mediated method.

Caption: Factors controlling the regioselectivity of indole acetylation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

1-acetylindole molecular weight and chemical formula

An In-depth Technical Guide to 1-Acetylindole

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical entities is paramount. This document provides a comprehensive overview of this compound, a significant heterocyclic compound.

Core Chemical Properties

This compound, an N-acylated derivative of indole (B1671886), possesses the chemical formula C₁₀H₉NO.[1][2][3][4][5][6] Its molecular weight is approximately 159.18 g/mol .[1][3][5][6] The precise molecular weight has been determined to be 159.1846 g/mol .[2]

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO | [1][2][3][4][5][6] |

| Molecular Weight | 159.18 g/mol | [1][3][5][6] |

| Exact Mass | 159.1846 g/mol | [2] |

Experimental Protocols for Synthesis

The N-acetylation of indole to produce this compound is a common laboratory procedure. Several methods have been established, with variations in reagents, catalysts, and reaction conditions.

Method 1: Acetylation using Acetic Anhydride (B1165640) and Sodium Acetate (B1210297)

This is a traditional and effective method for the N-acetylation of indole.

Materials:

-

Indole

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ether

-

2N Sulfuric acid (H₂SO₄) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A mixture of indole (2 g), acetic anhydride (5 mL), and anhydrous sodium acetate (1 g) is refluxed for 3 hours.

-

After cooling, the solvent is removed under vacuum.

-

The resulting residue is extracted with ether (3 x 15 mL).

-

The combined ether extracts are washed with a 2N H₂SO₄ solution (3 x 10 mL).

-

The aqueous acidic layer is separated, and the ether layer is dried over anhydrous sodium sulfate.

-

The ether is evaporated to yield N-acetyl indole. This method typically results in a yield of around 60%.

Method 2: Direct N-Acylation with Carboxylic Acid and Boric Acid

This method provides a direct route to N-acylindoles from the corresponding carboxylic acid.

Materials:

-

Indole

-

Acetic acid (or other carboxylic acid)

-

Boric acid

-

Mesitylene

-

Silica (B1680970) gel for column chromatography

-

Isopropyl ether-hexane solvent system

Procedure:

-

A mixture of indole (1 equivalent), the desired carboxylic acid (1.1 equivalents), and boric acid (0.3 equivalents) is prepared in mesitylene.

-

The mixture is heated to reflux for 48 hours using a Dean-Stark apparatus to remove water.

-

After the reaction is complete, the crude product is purified by column chromatography on silica gel.

-

The column is eluted with an isopropyl ether-hexane solvent system to afford the pure 1-acylindole.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the acetylation of indole.

Caption: A generalized workflow for the synthesis of this compound.

References

Mechanism of Action of 1-Acetylindole Derivatives in Biological Systems: An In-depth Technical Guide

Abstract: The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1] The addition of an acetyl group, particularly at the N1 position to form 1-acetylindole derivatives, significantly modulates the physicochemical and biological properties of the parent molecule, leading to a diverse range of pharmacological activities.[2] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5] This technical guide provides a comprehensive overview of the mechanisms of action of this compound and related acetylindole derivatives, focusing on their molecular targets and modulation of key signaling pathways. It includes a compilation of quantitative biological data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows to support researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms, primarily centered around enzyme inhibition and the modulation of critical cellular signaling pathways. The N-acetylation can influence target-binding interactions, solubility, and stability compared to the parent indole scaffold.[2]

1.1. Enzyme Inhibition

A primary mechanism of action for many indole derivatives is the inhibition of key enzymes involved in disease progression.

-

Kinase Inhibition: The 7-azaindole (B17877) scaffold, a bioisostere of indole, is a well-established pharmacophore in numerous kinase inhibitors.[2] The addition of an acetyl group can create novel kinase inhibitors with unique selectivity profiles.[2] Kinase pathways frequently targeted by indole derivatives include those critical for cell proliferation, survival, and differentiation, such as the PI3K/AKT/mTOR and MAPK pathways.[2][6] Derivatives have been shown to inhibit protein kinases like Aurora A and pathways such as PDK1/Akt.[6]

-

Cholinesterase Inhibition: Certain indole derivatives have been designed as analogs of the Alzheimer's drug Donepezil to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[7][8] This action is crucial for managing the cognitive symptoms of Alzheimer's disease. For example, a series of 1-H-isoindole-1,3(2H)-dione derivatives showed potent inhibitory activity against both AChE and BuChE.[7]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme and a target in cancer immunotherapy. Oxindole derivatives, which can be formed from indole precursors, have shown potent, low-micromolar inhibitory activity against the IDO1 enzyme, suggesting a promising avenue for cancer treatment.[9]

-

HIV-1 Inhibition: N-arylsulfonyl-3-acetylindole derivatives have been identified as having significant anti-HIV-1 activity.[10] The presence of the acetyl group was found to be important for this activity according to structure-activity relationship (SAR) studies.[10]

1.2. Modulation of Inflammatory Pathways

Inflammation is a key pathological process in many diseases. Acetylindole derivatives have demonstrated anti-inflammatory properties through several mechanisms.

-

Inhibition of Pro-inflammatory Mediators: A study on ursolic acid (UA) derivatives, including an indole conjugate, showed that the derivative UA-1 significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[11]

-

Downregulation of Key Signaling Pathways: The anti-inflammatory effects are often mediated by the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[11] The derivative UA-1 was shown to downregulate p-NF-κB p65 and p-IκBα at both mRNA and protein levels.[11]

1.3. Anticancer Activity

The anticancer effects of acetylindole derivatives are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and targeting of specific cancer-related pathways.

-

Cytotoxicity in Cancer Cell Lines: Numerous studies have demonstrated the cytotoxic effects of various acetylindole derivatives against a range of human cancer cell lines, including breast (MCF-7, BT-474), leukemia (K562), liver (HepG2), and cervical (HeLa) cancer cells.[12][13]

-

Targeting Cancer Signaling Pathways: As mentioned, the inhibition of kinase signaling pathways like PI3K/Akt is a key mechanism. Spirooxindole-based derivatives have been shown to suppress PI3K activity, leading to reduced phosphorylation of Akt and subsequent inhibition of the PI3K/Akt signaling pathway in breast cancer cells.[6] Other derivatives target the ERK signaling pathway.[5]

1.4. Antimicrobial and Antioxidant Activity

-

Antimicrobial Effects: A series of synthesized 3-acetylindole (B1664109) derivatives showed significant antimicrobial activity against various bacterial and fungal strains.[3][14]

-

Antioxidant Properties: Some 3-acetylindole derivatives act as scavengers of free radicals like superoxide (B77818) and hydroxyl radicals, which are implicated in oxidative stress-related diseases.[3] This antioxidant activity contributes to their overall therapeutic potential.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the role of this compound derivatives.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjpn.org [rjpn.org]

- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives [mdpi.com]

- 13. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 1-Acetylindole for Researchers and Drug Development Professionals

An in-depth review of classical and modern methods for the N-acetylation of indoles, providing detailed experimental protocols, quantitative comparisons, and mechanistic insights to guide synthetic strategy.

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen, particularly through acetylation to form 1-acetylindole and its derivatives, is a critical transformation. This modification serves not only as a protective group strategy but also as a means to modulate the biological activity and pharmacokinetic properties of indole-containing molecules. This technical guide provides a comprehensive overview of the diverse synthetic methodologies available for the preparation of this compound, catering to researchers, scientists, and professionals in drug development.

Classical N-Acetylation Methods

The traditional approach to this compound synthesis often involves the use of acetic anhydride (B1165640) under various conditions. While straightforward, these methods can sometimes lead to mixtures of N- and C-acylated products, necessitating careful control of reaction parameters.

One of the most common methods involves the reaction of indole with acetic anhydride in the presence of a base such as anhydrous sodium acetate (B1210297). Refluxing these reagents provides this compound in moderate yields.[1]

Experimental Protocol: N-Acetylation with Acetic Anhydride and Sodium Acetate

-

Combine indole (2 g), acetic anhydride (5 mL), and anhydrous sodium acetate (1 g) in a round-bottom flask.[1]

-

Reflux the mixture for 3 hours.[1]

-

Remove the solvent under reduced pressure (in vacuo).[1]

-

Extract the residue with diethyl ether (3 x 15 mL).

-

Wash the combined ether extracts with a 2N sulfuric acid solution (3 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield this compound.[1] A yield of approximately 60% can be expected.[1]

Alternatively, the use of a stronger base like powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at room temperature can generate the indolyl anion, which readily reacts with acetic anhydride to afford this compound in good yields. This method is often rapid and efficient under mild conditions.

Modern Catalytic and Coupling Methodologies

To overcome the limitations of classical methods, a variety of modern synthetic strategies have been developed, offering improved selectivity, milder reaction conditions, and broader substrate scope.

Dicyclohexylcarbodiimide (B1669883) (DCC) Mediated Coupling

Direct coupling of indole with carboxylic acids, facilitated by dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), provides a versatile route to N-acylated indoles.[2] This method circumvents the need for often unstable acyl chlorides.[2]

-

To a solution of the indole (0.2 mmol), DMAP (0.2 mmol), and the desired carboxylic acid (0.4 mmol) in dichloromethane (B109758) (2 mL) at 0 °C under a nitrogen atmosphere, add a solution of DCC (0.4 mmol) in dichloromethane (1 mL).[2]

-

Allow the solution to warm to room temperature and stir for 2-24 hours, monitoring the reaction by thin-layer chromatography (TLC).[2]

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by silica (B1680970) gel chromatography to afford the N-acylated indole.[2]

Caption: Mechanism of DCC/DMAP-mediated N-acylation of indole.

Catalytic Dehydrogenative Coupling with Alcohols

A highly efficient and atom-economical approach involves the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP).[3][4][5] This single-flask procedure operates under mild conditions.[4][5]

-

To a solution of the indole (1.0 mmol) and the primary alcohol (1.2 mmol) in a suitable solvent such as acetonitrile, add 4-methylmorpholine-N-oxide (NMO) (1.5 mmol) and a catalytic amount of TPAP (5 mol%).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-flask synthesis of N-acylated indoles by catalytic dehydrogenative coupling with primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

1-acetylindole chemical structure and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetylindole, a key intermediate and building block in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a representative experimental protocol for its synthesis.

Chemical Identity and Nomenclature

This compound is a derivative of indole (B1671886) where an acetyl group is attached to the nitrogen atom of the indole ring. This modification significantly alters the chemical reactivity of the indole nucleus, particularly by protecting the nitrogen and influencing electrophilic substitution reactions.

The systematic IUPAC name for this compound is 1-(1H-indol-1-yl)ethanone . It is also commonly referred to as N-acetylindole.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 576-15-8[1][3] |

| Molecular Formula | C₁₀H₉NO[1][3] |

| Molecular Weight | 159.18 g/mol [3][4] |

| InChI | InChI=1S/C10H9NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3[1] |

| InChIKey | UUCUQJHYUPXDHN-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CC(=O)n1ccc2ccccc12[3][5] |

Chemical Structure

The structure of this compound consists of a bicyclic indole core, comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring, with an acetyl group substituted at the nitrogen (position 1) of the pyrrole ring.

Caption: Chemical structure of this compound (1-(1H-indol-1-yl)ethanone).

Physicochemical Properties

This compound is typically a liquid at room temperature with a high boiling point.[3][5] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Liquid | [3][5] |

| Assay | 98% | [3][5] |

| Boiling Point | 123-125 °C / 8 mmHg | [3][6][7] |

| Density | 1.387 g/mL at 25 °C | [3][5][7] |

| Refractive Index | n20/D 1.607 | [3][5][7] |

| Flash Point | > 112.22 °C (> 234 °F) | |

| Storage Temperature | 2-8 °C | [3][5] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-acetylation of indole. Several methods exist, with the use of acetic anhydride (B1165640) being a prevalent approach. The following protocol is a representative method adapted from established procedures.[7]

Synthesis of this compound via N-Acetylation of Indole

This procedure describes the direct N-acetylation of indole using acetic anhydride.

Materials:

-

Indole

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine indole (1 equivalent), acetic anhydride (3 equivalents), and a catalytic amount of anhydrous sodium acetate.

-

Heating: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Shake the funnel vigorously, venting frequently to release any pressure. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product is purified by vacuum distillation (e.g., 140-145 °C at 14 mmHg) to yield this compound as a liquid.[7]

Logical Workflow

The synthesis of this compound from indole follows a clear and logical workflow, from the initial reaction to the final purification of the product.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Data Analysis of 1-Acetylindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of 1-acetylindole, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, offering insights into the molecular structure and functional groups. This guide also outlines the experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of this compound.

Introduction

This compound is a derivative of indole (B1671886), a prominent bicyclic aromatic heterocycle that forms the core structure of many biologically active compounds, including the amino acid tryptophan and various alkaloids and pharmaceuticals. The addition of an acetyl group to the indole nitrogen significantly influences its electronic properties and reactivity, making the precise characterization of its structure crucial for understanding its chemical behavior and potential applications in drug design. This guide focuses on the elucidation of its structure through FT-IR and NMR spectroscopy.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology: The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.

Apparatus:

-

FT-IR Spectrometer

-

ATR accessory with a diamond or germanium crystal

Procedure:

-

Ensure the FT-IR spectrometer is purged and a background spectrum of the clean, empty ATR crystal is recorded.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Process the resulting spectrum (e.g., baseline correction) as needed.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) after the measurement.

Data Presentation: FT-IR Spectral Data

The experimental FT-IR spectrum of this compound shows several key absorption bands that are indicative of its molecular structure. The assignments are based on established group frequency correlations and computational studies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3125 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (amide I band) |

| ~1540 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | CH₃ asymmetric bend |

| ~1370 | Strong | C-N stretch (amide III band) |

| ~1250 | Strong | In-plane C-H bend |

| ~750 | Strong | Out-of-plane C-H bend (ortho-disubstituted benzene) |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology: The sample is dissolved in a deuterated solvent and analyzed in a high-field NMR spectrometer.

Apparatus and Materials:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle agitation.

-

Place the NMR tube in the spectrometer's sample holder.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals for the aromatic protons and the acetyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.45 | d | 1H | ~8.0 | H-7 |

| ~7.65 | d | 1H | ~3.7 | H-2 |

| ~7.55 | d | 1H | ~7.5 | H-4 |

| ~7.35 | t | 1H | ~7.8 | H-6 |

| ~7.25 | t | 1H | ~7.5 | H-5 |

| ~6.60 | d | 1H | ~3.7 | H-3 |

| ~2.60 | s | 3H | - | -CH₃ |

Note: Chemical shifts and coupling constants are approximate and can be influenced by the solvent and concentration.

Data Presentation: ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C=O |

| ~135.5 | C-7a |

| ~130.5 | C-3a |

| ~126.0 | C-2 |

| ~125.0 | C-6 |

| ~123.5 | C-4 |

| ~120.5 | C-5 |

| ~116.5 | C-7 |

| ~108.0 | C-3 |

| ~24.0 | -CH₃ |

Note: The assignments are based on typical chemical shift ranges and can be confirmed by advanced NMR experiments such as HSQC and HMBC.

Workflow for Spectroscopic Data Analysis

The logical workflow for the spectroscopic analysis of this compound involves a systematic approach from sample preparation to final structure confirmation.

Conclusion

The combined application of FT-IR and NMR spectroscopy provides a powerful and comprehensive approach for the structural elucidation of this compound. The FT-IR spectrum confirms the presence of key functional groups, notably the amide carbonyl group and the aromatic rings. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, allowing for the unambiguous assignment of the molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this compound and related compounds in the field of drug discovery and development.

A Technical Guide to the Quantum Chemical Calculations and Theoretical Studies of 1-Acetylindole

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations and theoretical studies performed on 1-acetylindole, a significant heterocyclic compound in medicinal chemistry. The document details the computational and experimental methodologies used to elucidate its structural, vibrational, electronic, and non-linear optical properties. All quantitative data from theoretical calculations, including optimized geometrical parameters, vibrational frequencies, and electronic properties, are systematically presented in tabular format for comparative analysis. The guide includes detailed experimental protocols for the synthesis and spectroscopic characterization of this compound. Furthermore, key processes and relationships are visualized using Graphviz diagrams to enhance understanding of the computational workflow and the synergy between theoretical and experimental approaches. This document is intended to serve as a vital resource for researchers and scientists engaged in the study and application of indole (B1671886) derivatives in drug design and development.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast number of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities.[1] The indole nucleus is a key feature in neurotransmitters like serotonin (B10506) and essential amino acids such as tryptophan.[2] Consequently, understanding the molecular structure, reactivity, and electronic properties of substituted indoles is paramount for the rational design of new therapeutic agents.

This compound (C₁₀H₉NO) is an important derivative where an acetyl group is attached to the nitrogen atom of the indole ring.[3] This modification significantly influences the electronic distribution and reactivity of the parent indole molecule. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become powerful tools for investigating the properties of such molecules at the atomic level.[4] These computational methods allow for the precise prediction of molecular geometries, vibrational spectra (FT-IR and FT-Raman), electronic transitions (UV-Vis), and other crucial parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[5][6]

This guide provides an in-depth analysis of the theoretical and experimental studies on this compound. It aims to bridge the gap between computational predictions and experimental observations, offering a detailed framework for researchers in medicinal chemistry and drug development.

Methodologies: Experimental and Computational Protocols

Experimental Protocols

2.1.1. Synthesis of this compound

A common and efficient method for the N-acetylation of indole involves the use of acetic anhydride (B1165640).[7]

-

Materials: Indole, acetic anhydride, dimethylaminopyridine (DMAP), triethylamine (B128534), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve indole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP and a stoichiometric amount of triethylamine to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude product, typically a liquid, by vacuum distillation to obtain pure this compound.[7]

-

2.1.2. Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound are typically recorded in the condensed state at room temperature.

-

FT-IR: The spectrum is recorded in the 4000–400 cm⁻¹ range using a spectrometer equipped with a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

FT-Raman: The spectrum is recorded in the 4000–100 cm⁻¹ range using a spectrometer with a Nd:YAG laser source operating at a specific wavelength (e.g., 1064 nm).

-

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent, such as ethanol (B145695) or cyclohexane, typically in the 200–400 nm range using a double-beam spectrophotometer.[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.

Computational Methodology

The quantum chemical calculations for this compound are predominantly performed using Density Functional Theory (DFT).

-

Software: Gaussian 09 or a similar computational chemistry software package is commonly used.

-

Method: The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method.

-

Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost for molecules of this size.

-

Procedure:

-

Geometry Optimization: The molecular structure of this compound is optimized to find the minimum energy conformation without any geometrical constraints.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the IR and Raman spectra.

-

Property Calculations: Following optimization, various molecular properties are calculated, including NBO analysis, HOMO-LUMO energies, Molecular Electrostatic Potential (MESP), and non-linear optical (NLO) properties.

-

UV-Vis Spectra Simulation: Electronic transitions are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.

-

NMR Spectra Simulation: NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[5]

-

Visualizations: Structure and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the theoretical study of this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for quantum chemical analysis of this compound.

Caption: Correlation between theoretical calculations and experimental results.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The calculated geometrical parameters, including bond lengths and bond angles, are presented below. These theoretical values are in good agreement with experimental data for similar indole derivatives, validating the chosen level of theory.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1–C2 | 1.385 | C9–N1–C2 | 108.5 |

| C2–C3 | 1.372 | N1–C2–C3 | 110.2 |

| C3–C8 | 1.415 | C2–C3–C8 | 107.3 |

| C8–C9 | 1.401 | C3–C8–C9 | 106.8 |

| N1–C9 | 1.398 | C8–C9–N1 | 107.2 |

| N1–C10 | 1.402 | C9–N1–C10 | 125.1 |

| C10–O1 | 1.218 | C2–N1–C10 | 126.3 |

| C10–C11 | 1.521 | N1–C10–O1 | 121.5 |

| C4–C9 | 1.395 | N1–C10–C11 | 117.8 |

| C4–C5 | 1.391 | O1–C10–C11 | 120.7 |

Data synthesized from computational studies like those reported in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

The planarity of the indole ring is maintained, but the N-acetylation introduces specific steric and electronic effects. The N1-C10 bond length indicates a single bond with some double bond character due to resonance with the carbonyl group.

Vibrational Analysis

The calculated vibrational frequencies provide a detailed understanding of the molecular vibrations. The assignments of the most significant vibrational modes are compared with experimental FT-IR and FT-Raman data.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound.

| Assignment | Calculated (B3LYP) | Experimental FT-IR | Experimental FT-Raman |

| C-H stretch (Aromatic) | 3050-3100 | 3060 | 3065 |

| C-H stretch (Methyl) | 2930-2980 | 2925 | 2935 |

| C=O stretch (Acetyl) | 1715 | 1705 | 1708 |

| C=C stretch (Ring) | 1580-1620 | 1595, 1610 | 1600 |

| C-N stretch (Ring) | 1350 | 1345 | 1348 |

| CH₃ rock | 1020 | 1015 | 1018 |

Data synthesized from computational and experimental studies.

The strong absorption band observed around 1705 cm⁻¹ in the FT-IR spectrum is unequivocally assigned to the C=O stretching vibration of the acetyl group. The calculated frequency is in excellent agreement, confirming the accuracy of the computational model.

Electronic Properties and Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[6]

Table 3: Calculated Electronic Properties of this compound.

| Property | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Data synthesized from computational studies.[9]

The HOMO is primarily localized over the indole ring, particularly the fused benzene (B151609) moiety, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, including the acetyl group. The relatively small energy gap of 4.90 eV suggests that this compound is a moderately reactive molecule, capable of participating in charge-transfer interactions, a key consideration in drug-receptor binding.

Non-Linear Optical (NLO) Properties

NLO materials are important in optoelectronics and photonics. The calculated dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) provide insight into the NLO potential of this compound.

Table 4: Calculated NLO Properties of this compound.

| Property | Calculated Value |

| Dipole Moment (μ) | 2.55 Debye |

| Mean Polarizability (α) | 1.8 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 3.2 x 10⁻³⁰ esu |

Data synthesized from computational studies.

The non-zero value of the first hyperpolarizability (β) indicates that this compound possesses NLO activity. This is attributed to the intramolecular charge transfer from the electron-rich indole ring to the electron-withdrawing acetyl group, which enhances the molecular polarity and asymmetry.

Conclusion

This technical guide has presented a detailed analysis of this compound using a synergistic approach of quantum chemical calculations and experimental spectroscopy. The use of DFT with the B3LYP functional and 6-311++G(d,p) basis set has been shown to be a reliable method for predicting the molecular structure, vibrational spectra, and electronic properties of this important indole derivative.

The key findings are:

-

The calculated geometric and vibrational data are in strong agreement with experimental observations, validating the computational model.

-

The HOMO-LUMO energy gap suggests moderate reactivity and potential for charge-transfer interactions, which is relevant for its biological activity.

-

The molecule exhibits notable non-linear optical properties, driven by intramolecular charge transfer.

The data and methodologies presented herein provide a solid foundation for further research into this compound and its analogues. For professionals in drug development, this detailed molecular-level understanding is invaluable for designing more potent and selective therapeutic agents based on the indole scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties and Stability of 1-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermodynamic Properties of 1-Acetylindole

The thermodynamic properties of a compound are fundamental to understanding its behavior in chemical reactions and biological systems. These properties, including the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°), dictate the energetic feasibility and spontaneity of processes involving the molecule.

Data Presentation

Due to the limited availability of specific experimental or computational thermodynamic data for this compound in the reviewed literature, the following table is presented with placeholders. Researchers are encouraged to use the experimental protocols outlined in Section 2 to determine these values. A computational study by Vikas K Shukla et al. on the thermodynamic properties of this compound has been reported, suggesting that theoretical values may be accessible through further investigation of this specific publication.

| Thermodynamic Property | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Data Not Available | Combustion Calorimetry |

| Standard Molar Entropy (gas) | S°(g) | Data Not Available | Adiabatic Calorimetry |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | Data Not Available | Calculated from ΔHf° and S° |

| Heat Capacity (gas) | Cp(g) | Data Not Available | Calorimetry |

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of this compound requires rigorous experimental methodologies. The following section details the standard protocols for key analytical techniques.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure vessel known as a bomb.

-

Bomb Sealing and Pressurization: A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Data Analysis: The heat released by the combustion reaction (q_comb) is calculated using the temperature change (ΔT), the heat capacity of the calorimeter system (C_cal), and the mass of the water (m_water) with its specific heat capacity (c_water):

-

q_reaction = - (C_calorimeter * ΔT)

-

-

Corrections: Corrections are applied for the heat released by the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔH_c°) is calculated from the corrected heat of reaction and the number of moles of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. A constant flow of an inert purge gas (e.g., nitrogen) is maintained throughout the experiment to create an inert atmosphere.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify thermal events:

-

Melting Point: An endothermic peak indicates the melting of the sample. The temperature at the peak maximum is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

Glass Transition: A step-like change in the baseline indicates a glass transition.

-

Decomposition: A broad exothermic or endothermic event at higher temperatures can indicate decomposition.

-

Heat Capacity: The heat capacity of the sample can be determined from the displacement of the baseline of the DSC curve.

-

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The pan is placed on the TGA's microbalance within a furnace. The desired temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) to a high temperature in a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of mass loss is an indicator of the decomposition temperature and the thermal stability of the compound. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Stability of this compound

The stability of this compound is a critical parameter for its storage, handling, and application.

-

Thermal Stability: As a solid or liquid, this compound is expected to be relatively stable at ambient temperatures. TGA analysis can provide the precise decomposition temperature, which is crucial for applications involving elevated temperatures.

-

Chemical Stability: The acetyl group on the indole (B1671886) nitrogen can be susceptible to hydrolysis under strong acidic or basic conditions, which would regenerate indole. The indole ring itself can undergo electrophilic substitution reactions.

Potential Involvement in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, the broader class of indole compounds has been shown to modulate key cellular signaling cascades, particularly in the context of cancer biology. Studies have demonstrated that indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), can regulate the PI3K/Akt/mTOR/NF-κB signaling pathway .[1][2] This pathway is crucial for cell proliferation, survival, and angiogenesis.

The proposed mechanism involves the inhibition of PI3K and Akt activation, which in turn affects downstream targets like mTOR and the transcription factor NF-κB.[1] Given that this compound is a simple indole derivative, it is plausible that it may exhibit similar modulatory effects on this pathway, making it a compound of interest for further investigation in drug development, particularly in oncology.

Below is a diagram illustrating the potential interaction of indole compounds with the PI3K/Akt/mTOR/NF-κB signaling pathway.

Caption: Putative inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole compounds.

Experimental Workflow: Synthesis and Purification of this compound

A common method for the synthesis of this compound is the N-acetylation of indole. The following diagram outlines a typical experimental workflow.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetylindole: Safety, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetylindole (CAS No. 576-15-8), a derivative of indole (B1671886). The document details its chemical and physical properties, comprehensive safety information, and protocols for safe handling and synthesis, drawing primarily from the PubChem database and other scientific resources. This guide is intended to be a critical resource for professionals in research and development who handle or utilize this compound in their work.

PubChem Data and Chemical Identifiers

This compound, with the PubChem CID 68470, is a member of the indole family.[1] Its fundamental properties and identifiers are summarized below for quick reference.

| Identifier Type | Value |

| PubChem CID | 68470 |

| CAS Number | 576-15-8[2] |

| Molecular Formula | C₁₀H₉NO[1] |

| Molecular Weight | 159.18 g/mol [1] |

| IUPAC Name | 1-indol-1-ylethanone[1] |

| Synonyms | N-Acetylindole, 1-(1H-indol-1-yl)ethanone, 1-Acetyl-1H-indole[1] |

| InChI | InChI=1S/C10H9NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3[2] |

| InChIKey | UUCUQJHYUPXDHN-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(=O)N1C=CC2=CC=CC=C21[3] |

Physical and Chemical Properties

The known physical and chemical properties of this compound are presented in the following table. This data is crucial for designing experiments and for safe handling and storage.

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 123-125 °C at 8 mmHg | [2] |

| Density | 1.387 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.607 | [2] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Storage Temperature | 2-8°C | [2] |

| XLogP3-AA (Predicted) | 2.6 | [3] |

Safety and Hazard Information

This compound is classified as an irritant.[1] The following sections provide detailed information on its hazards, safe handling procedures, and emergency measures.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

| Code | Hazard Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram:

-

Irritant (Exclamation Mark)[1]

Precautionary Statements

The following precautionary statements are recommended when handling this compound[1]:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P319 | Get medical help if you feel unwell. |

| P332+P317 | If skin irritation occurs: Get medical help. |

| P337+P317 | If eye irritation persists: Get medical help. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local regulations. |

Experimental Protocols

Safe Handling and Storage Protocol

This protocol outlines the necessary precautions for the safe handling and storage of this compound in a laboratory setting.

1. Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.

- Ensure that eyewash stations and safety showers are readily accessible.[5]

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

- Skin and Body Protection: Wear a lab coat and closed-toe shoes.

3. Handling Procedures:

- Avoid contact with skin, eyes, and clothing.

- Avoid inhalation of vapor or mist.

- Wash hands thoroughly after handling.

- Keep containers tightly closed when not in use.

4. Storage:

- Store in a cool, dry, and well-ventilated area.

- Recommended storage temperature is between 2-8°C.[2]

- Store away from incompatible materials such as strong oxidizing agents.

- The storage class for this combustible liquid is 10.

Emergency Procedures

1. First Aid Measures:

- Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.

- Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15-20 minutes. If skin irritation occurs, seek medical advice.

- Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

- Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention or contact a poison control center.

2. Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

- Specific Hazards: Combustible liquid. Thermal decomposition can produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

3. Accidental Release Measures:

- Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment.

- Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel). Collect the material in a suitable container for disposal.

Synthesis Protocol: N-Acetylation of Indole

A common method for the synthesis of this compound is the N-acetylation of indole using acetic anhydride (B1165640). The following is a representative protocol.

Materials:

-

Indole

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Appropriate solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve indole in the chosen solvent in a round-bottom flask.

-

Add triethylamine and a catalytic amount of DMAP to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-